molecular formula C17H23IO3 B1360765 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone CAS No. 898785-60-9

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone

Cat. No.: B1360765
CAS No.: 898785-60-9
M. Wt: 402.27 g/mol
InChI Key: ORMJUSXQPQPBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-iodovalerophenone is an organic compound characterized by the presence of a dioxane ring and an iodovalerophenone moiety

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-iodovalerophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s being used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific data, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The future directions for this compound would likely depend on its intended use and effectiveness. If it shows promise in its intended application, further studies and optimization of the synthesis process could be conducted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-iodovalerophenone typically involves the reaction of 5,5-dimethyl-1,3-dioxane with an appropriate iodovalerophenone precursor. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-iodovalerophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The dioxane ring also contributes to its stability and versatility in various chemical reactions .

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23IO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMJUSXQPQPBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645906
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-60-9
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.